molecular formula C10H13ClN2S B13346753 6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine

6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine

Cat. No.: B13346753
M. Wt: 228.74 g/mol
InChI Key: LIPXNYWCXSPTSA-UHFFFAOYSA-N
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Description

6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position of the pyridine ring and an amine group attached to a 2,2-dimethylthietan-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridin-2-amine and 2,2-dimethylthietan-3-yl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.

    Catalyst: A base, such as triethylamine or potassium carbonate, is added to facilitate the nucleophilic substitution reaction.

    Reaction Temperature: The reaction mixture is typically heated to a temperature range of 50-80°C to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Automation and process control systems are employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Triethylamine in dichloromethane at 50-80°C.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloropyridin-2-amine
  • 2,2-Dimethylthietan-3-ylamine
  • 6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridine

Uniqueness

6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is unique due to the presence of both a chloro group and a 2,2-dimethylthietan-3-yl moiety, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13ClN2S

Molecular Weight

228.74 g/mol

IUPAC Name

6-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine

InChI

InChI=1S/C10H13ClN2S/c1-10(2)7(6-14-10)12-9-5-3-4-8(11)13-9/h3-5,7H,6H2,1-2H3,(H,12,13)

InChI Key

LIPXNYWCXSPTSA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2=NC(=CC=C2)Cl)C

Origin of Product

United States

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